4'-Bromo-3-(2-methylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4'-Bromo-3-(2-methylphenyl)propiophenone is a compound that can be associated with bromophenol derivatives. Bromophenols are a class of aromatic compounds that contain a bromine atom and a phenol group. They are known for their diverse range of biological activities and are often studied for their potential applications in medicine and other fields .

Synthesis Analysis

The synthesis of bromophenol derivatives can be achieved through various methods. One approach is the oxidative bromination of phenolic compounds, as demonstrated in the synthesis of 2-bromo-4-methylphenol, which was obtained with a high yield of 93% under low-temperature conditions . Another method involves palladium-catalyzed reactions, where 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides to produce tetraarylethanes and diaryl phenylisochromanones . These methods highlight the versatility in synthesizing brominated aromatic compounds, which could potentially be applied to the synthesis of 4'-Bromo-3-(2-methylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be characterized using various spectroscopic techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and X-ray diffraction methods . Similarly, the structural and electronic properties of a related Schiff-base molecule were investigated using DFT methods, revealing insights into the molecular geometry and vibrational frequencies . These studies provide a foundation for understanding the molecular structure of 4'-Bromo-3-(2-methylphenyl)propiophenone.

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions. The study of the compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol focused on tautomerism and the formation of supramolecular networks through non-covalent interactions . Additionally, the reactivity of bromophenol derivatives can be explored through their inhibitory activity against enzymes, as seen in the biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives can be extensively studied using computational methods. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was analyzed for its molecular electrostatic potential, Fukui function, and other global reactivity parameters . Another study on a similar Schiff-base molecule provided insights into its polarizability, hyperpolarizability, and molecular electrostatic potential . These analyses are crucial for understanding the behavior of 4'-Bromo-3-(2-methylphenyl)propiophenone in different environments and its potential applications.

Aplicaciones Científicas De Investigación

Bromophenol Derivatives and Antioxidant Activities

A study on bromophenol derivatives from the red alga Rhodomela confervoides revealed compounds structurally similar to 4'-Bromo-3-(2-methylphenyl)propiophenone. These compounds demonstrated significant antioxidant activities, suggesting their potential in pharmaceutical applications (Zhao et al., 2004).

Bromophenol Derivatives as Anticancer Agents

Another research focused on bromophenol derivatives from Rhodomela confervoides, showing their inactivity against several human cancer cell lines and microorganisms. This indicates their limited utility in anticancer and antimicrobial therapies (Xu et al., 2003).

Synthesis of Methylated and Acetylated Derivatives

A study on the synthesis of methylated and acetylated bromophenol derivatives found that certain compounds showed promise in antioxidant and anticancer activities at the cellular level (Dong et al., 2022).

Cellular Antioxidant Effect of Bromophenols

Research on the antioxidant effect of four bromophenols from the red algae Vertebrata lanosa showed significant cellular antioxidant activity. This emphasizes the potential of bromophenol derivatives in combating oxidative stress-related diseases (Olsen et al., 2013).

Bromophenol Derivative Inducing Cell Cycle Arrest in Cancer Cells

A novel bromophenol derivative was synthesized and found to induce cell cycle arrest and apoptosis in human lung cancer cells, showcasing its potential as an anticancer agent (Guo et al., 2018).

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAJSLHLNEVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644017 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-40-7 |

Source

|

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

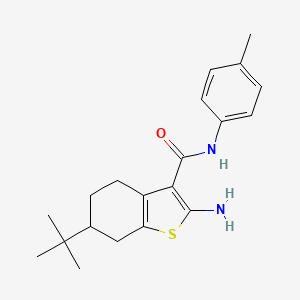

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

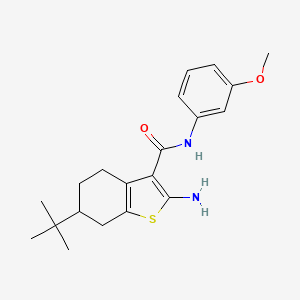

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)